

Formation of the Tribromide Anion in Aqueous Solution: A Technical Guide

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Compound of Interest

Compound Name: Tribromide anion

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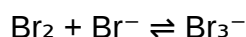
This technical guide provides an in-depth overview of the formation of the **tribromide anion** (Br_3^-) in aqueous solutions. It covers the core thermodynamic and kinetic principles, spectroscopic properties, and detailed experimental protocols for the characterization of this important chemical species. The information presented herein is intended to support research and development activities where the chemistry of bromine and its anionic complexes is of interest.

Introduction

The **tribromide anion** is a polyhalogen ion formed by the reversible reaction between molecular bromine (Br_2) and a bromide ion (Br^-). This equilibrium is fundamental in aqueous solutions containing both species and plays a significant role in various chemical processes, including organic synthesis, disinfection, and the formulation of bromine-based pharmaceuticals. Understanding the thermodynamics and kinetics of tribromide formation is crucial for controlling reaction pathways, optimizing product yields, and ensuring the stability of chemical formulations.

Reaction Mechanism and Equilibrium

The formation of the **tribromide anion** in an aqueous solution is a rapid equilibrium reaction:



The tribromide ion is characterized by its linear geometry and a charge-transfer absorption band in the ultraviolet region of the electromagnetic spectrum, which is distinct from the absorption of molecular bromine.[1][2] This spectral difference is the basis for many of the analytical techniques used to study this equilibrium.

Thermodynamic and Kinetic Data

The formation of the **tribromide anion** is an exothermic process, and its stability is dependent on temperature and the ionic strength of the solution.[3][4] The forward reaction is typically very fast, necessitating the use of rapid kinetic techniques, such as stopped-flow spectrophotometry, for its study.[5][6]

Table 1: Thermodynamic Parameters for **Tribromide Anion** Formation

Parameter	Value	Conditions	Reference
Equilibrium Constant (K)	16.7 M ⁻¹	25 °C	
Standard Enthalpy of Formation (ΔH°f)	-129.29 ± 0.26 kJ/mol	298.15 K	[7]
Standard Enthalpy of Reaction (ΔH°)	-19 ± 2 kJ/mol	298 K	[4]
Standard Entropy of Reaction (ΔS°)	44 ± 6 J/(mol·K)	298 K	[4]

Table 2: Kinetic Rate Constants for **Tribromide Anion** Formation and Dissociation

Rate Constant	Value	Conditions	Reference
Formation (k _f)	5.1 × 10 ¹² exp(-1812/T) M ⁻¹ s ⁻¹	10.5 to 50 °C	[4]
Dissociation (k _r)	2.5 × 10 ¹⁰ exp(-4068/T) s ⁻¹	10.5 to 50 °C	[4]

Spectroscopic Properties

The **tribromide anion** exhibits a strong absorbance in the UV region, which is commonly used for its quantification.

Table 3: Spectroscopic Data for the **Tribromide Anion** in Aqueous Solution

Parameter	Value	Wavelength (nm)	Reference
Molar Absorptivity (ϵ)	$\sim 40,000 \text{ M}^{-1}\text{cm}^{-1}$	266	[5]
Absorption Maximum (λ_{max})	266 - 270 nm	[2][5]	

Experimental Protocols

Determination of the Equilibrium Constant by UV-Vis Spectrophotometry

This protocol describes the determination of the equilibrium constant (K) for the formation of the **tribromide anion** using UV-Vis spectrophotometry. The method relies on measuring the absorbance of solutions with known initial concentrations of bromine and bromide.

Materials:

- Stock solution of bromine (Br_2) in a non-reactive solvent (e.g., a solution of KBrO_3 and KBr in excess acid)
- Stock solution of potassium bromide (KBr)
- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions: Prepare a series of solutions with a constant, known concentration of bromine and varying, known concentrations of bromide ions in volumetric flasks. Ensure the ionic strength is kept constant by adding an inert salt if necessary.
- Spectrophotometric Measurements:
 - Set the spectrophotometer to the wavelength of maximum absorbance for the **tribromide anion** (~266 nm).
 - Use a solution containing only the bromide salt at the corresponding concentration as a blank to zero the instrument.
 - Measure the absorbance of each prepared solution.
- Data Analysis:
 - The equilibrium concentration of tribromide can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar absorptivity of the **tribromide anion**, b is the path length of the cuvette, and c is the molar concentration of tribromide.
 - The equilibrium concentrations of free bromine and bromide can then be calculated from the initial concentrations and the concentration of the formed tribromide.
 - The equilibrium constant, K , is calculated for each solution using the expression: $K = \frac{[\text{Br}_3^-]}{[\text{Br}_2][\text{Br}^-]}$.

Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol outlines the procedure for studying the fast kinetics of the **tribromide anion** formation using a stopped-flow apparatus coupled with a UV-Vis spectrophotometer.^{[6][8]}

Materials:

- Stopped-flow spectrophotometer
- Solution of bromine in a suitable buffer

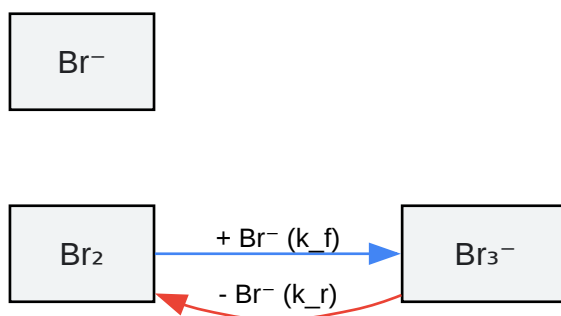
- Solution of potassium bromide in the same buffer
- Data acquisition software

Procedure:

- Instrument Setup:
 - Prepare the stopped-flow instrument by flushing the system with the buffer solution to be used in the experiment.^[9]
 - Set the spectrophotometer to monitor the absorbance change at the λ_{max} of the **tribromide anion** (~266 nm).
- Loading of Reactants:
 - Load one syringe of the stopped-flow apparatus with the bromine solution and the other with the bromide solution.
- Kinetic Run:
 - Initiate the reaction by rapidly mixing the two solutions. The instrument's drive mechanism will push the contents of the syringes into a mixing chamber and then into an observation cell.
 - The flow is abruptly stopped, and the data acquisition system records the change in absorbance as a function of time.
- Data Analysis:
 - The resulting absorbance versus time data is fitted to an appropriate kinetic model (typically pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_{obs}).
 - By performing a series of experiments with varying concentrations of the excess reactant, the second-order rate constant for the formation of the **tribromide anion** can be determined from a plot of k_{obs} versus the concentration of the excess reactant.

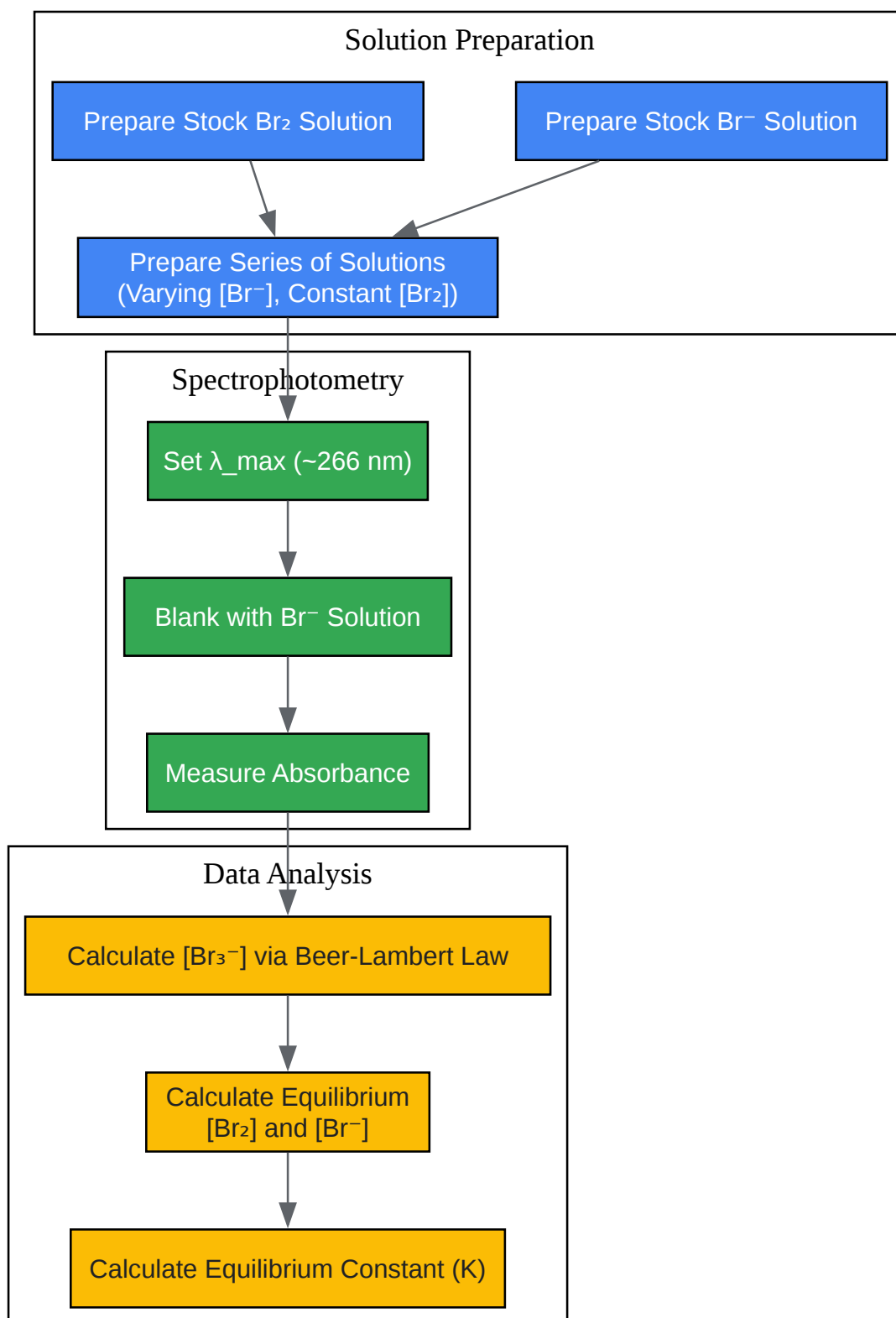
Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.



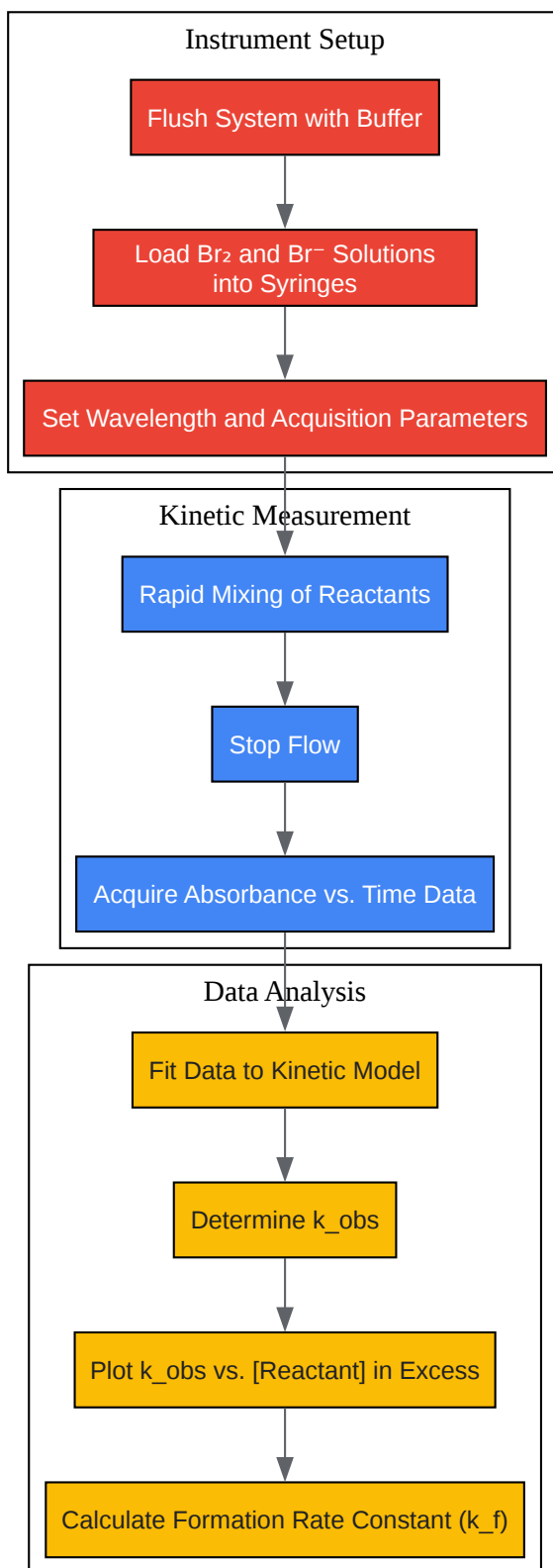
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Caption: Reaction mechanism for **tribromide anion** formation.



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Caption: Workflow for equilibrium constant determination.



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Caption: Workflow for kinetic analysis using stopped-flow.

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